molecular formula C18H15N3O2S B12198920 2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide

2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide

Cat. No.: B12198920
M. Wt: 337.4 g/mol
InChI Key: IOZHEHJBDIMXPS-UHFFFAOYSA-N
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Description

2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and benzamide groups. One common method involves the reaction of 2-phenylthiazole with chloroacetyl chloride to form 2-(2-chloroacetyl)-2-phenylthiazole. This intermediate is then reacted with benzamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C18H15N3O2S/c19-17(23)14-8-4-5-9-15(14)21-16(22)10-13-11-24-18(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,23)(H,21,22)

InChI Key

IOZHEHJBDIMXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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